molecular formula C8H5Cl3FNO B7540846 LDCA

LDCA

Cat. No.: B7540846
M. Wt: 256.5 g/mol
InChI Key: WZVDWCGCAQYINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysine Decarboxylase A (LDCA) is an enzyme that catalyzes the decarboxylation of lysine to produce cadaverine, a polyamine involved in various biological processes. This enzyme is found in several bacteria, including the human pathogen Pseudomonas aeruginosa. This compound plays a crucial role in modulating polyamine homeostasis, promoting bacterial growth, and reducing persistence during antibiotic treatment .

Scientific Research Applications

LDCA has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: LDCA can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under optimal conditions to express the enzyme, which is subsequently purified using techniques like affinity chromatography .

Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using a series of filtration and chromatography steps .

Chemical Reactions Analysis

Mechanism of Action

LDCA exerts its effects by catalyzing the decarboxylation of lysine to produce cadaverine. The enzyme binds to lysine and facilitates the removal of the carboxyl group, a process that requires pyridoxal phosphate as a cofactor. This reaction is crucial for maintaining polyamine homeostasis in bacteria, promoting growth, and reducing persistence during antibiotic treatment .

Comparison with Similar Compounds

LDCA is unique among decarboxylases due to its specific role in producing cadaverine. Similar enzymes include:

This compound is distinct in its substrate specificity (lysine) and its role in bacterial virulence and polyamine homeostasis .

Properties

IUPAC Name

2,2-dichloro-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3FNO/c9-5-3-4(1-2-6(5)12)13-8(14)7(10)11/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDWCGCAQYINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.